molecular formula C15H20N2O5S B10907178 Ethyl 2-{[2-(acetyloxy)propanoyl](prop-2-en-1-yl)amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[2-(acetyloxy)propanoyl](prop-2-en-1-yl)amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10907178
M. Wt: 340.4 g/mol
InChI Key: JAYNOLPBESODLB-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(ACETYLOXY)PROPANOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, an ester group, and an acetyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(ACETYLOXY)PROPANOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the ester and acetyloxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production time.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(ACETYLOXY)PROPANOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to optimize the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or reagent in biochemical assays.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which ETHYL 2-[2-(ACETYLOXY)PROPANOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and esters with acetyloxy groups. Examples might include:

  • ETHYL 2-[2-(HYDROXY)PROPANOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • METHYL 2-[2-(ACETYLOXY)PROPANOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-[2-(ACETYLOXY)PROPANOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and the thiazole ring, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H20N2O5S

Molecular Weight

340.4 g/mol

IUPAC Name

ethyl 2-[2-acetyloxypropanoyl(prop-2-enyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H20N2O5S/c1-6-8-17(13(19)10(4)22-11(5)18)15-16-9(3)12(23-15)14(20)21-7-2/h6,10H,1,7-8H2,2-5H3

InChI Key

JAYNOLPBESODLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)C(C)OC(=O)C)C

Origin of Product

United States

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